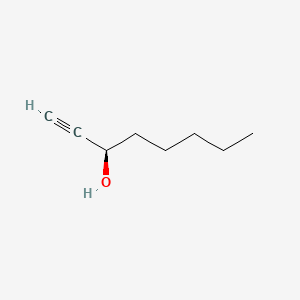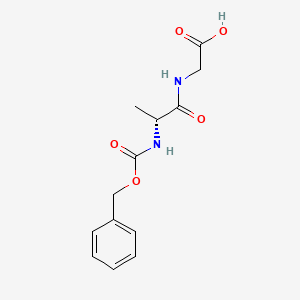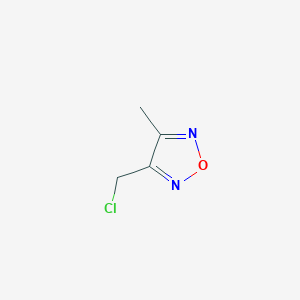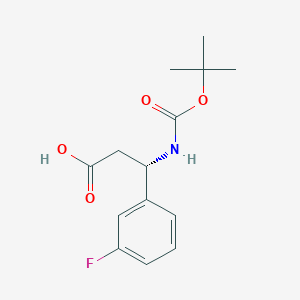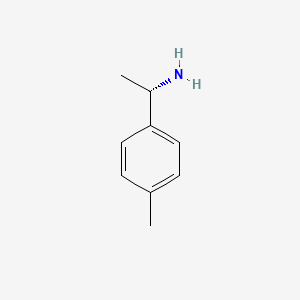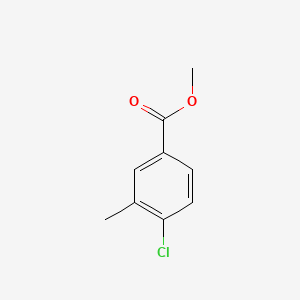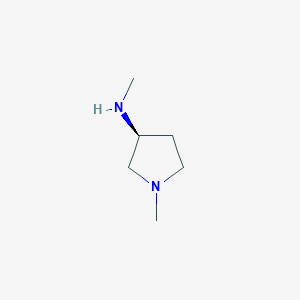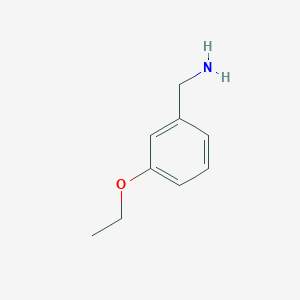
(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-3-(2-bromo-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a brominated phenyl group attached to the central carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(2-bromo-phenyl)-propionic acid typically involves the following steps:
Bromination of Phenylalanine: The starting material, phenylalanine, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid. This step introduces a bromine atom to the phenyl ring.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced. This can be achieved using ammonia (NH3) or an amine derivative under controlled conditions.
Resolution of Enantiomers: The resulting mixture of enantiomers is separated using chiral resolution techniques to obtain the desired ®-enantiomer.
Industrial Production Methods: Industrial production of ®-3-Amino-3-(2-bromo-phenyl)-propionic acid may involve large-scale bromination and amination processes, followed by efficient chiral resolution techniques to ensure high yield and purity of the ®-enantiomer.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group, resulting in the formation of hydroxy derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
®-3-Amino-3-(2-bromo-phenyl)-propionic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ®-3-Amino-3-(2-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group may enhance binding affinity to certain targets, while the amino and carboxyl groups facilitate interactions through hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
®-3-Amino-3-phenyl-propionic acid: Lacks the bromine atom, resulting in different chemical properties and reactivity.
®-3-Amino-3-(4-bromo-phenyl)-propionic acid: Bromine atom is positioned differently on the phenyl ring, affecting its interactions and reactivity.
®-3-Amino-3-(2-chloro-phenyl)-propionic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
Uniqueness: ®-3-Amino-3-(2-bromo-phenyl)-propionic acid is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
(3R)-3-amino-3-(2-bromophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETRFEPZCAGEMK-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

